1-(3-methanesulfonylpyrrolidin-1-yl)-3-phenylpropan-1-one
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Overview
Description
1-(3-Methanesulfonylpyrrolidin-1-yl)-3-phenylpropan-1-one is an organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a methanesulfonyl group and a phenylpropanone moiety. Its unique structure lends itself to a variety of chemical reactions and applications.
Mechanism of Action
Target of Action
The compound “1-(3-(Methylsulfonyl)pyrrolidin-1-yl)-3-phenylpropan-1-one” contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors, which could make them useful in developing new therapeutic agents .
Biochemical Pathways
Compounds containing a pyrrolidine ring have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The introduction of heteroatomic fragments in drug molecules, such as the pyrrolidine ring in this compound, is often done to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Given the broad range of biological activities exhibited by pyrrolidine derivatives, it’s possible that this compound could have diverse effects at the molecular and cellular level .
Action Environment
The stability and reactivity of compounds containing a pyrrolidine ring can be influenced by factors such as ph, temperature, and the presence of other chemical species .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methanesulfonylpyrrolidin-1-yl)-3-phenylpropan-1-one typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate amines and aldehydes or ketones.
Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions, often using methanesulfonyl chloride in the presence of a base.
Attachment of Phenylpropanone Moiety: The phenylpropanone moiety can be attached through various coupling reactions, such as Friedel-Crafts acylation or other carbon-carbon bond-forming reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methanesulfonylpyrrolidin-1-yl)-3-phenylpropan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Various substitution reactions can occur, particularly at the methanesulfonyl group or the phenyl ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, or other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(3-Methanesulfonylpyrrolidin-1-yl)-3-phenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
1-(3-Methanesulfonylpyrrolidin-1-yl)-2-phenylpropan-1-one: Similar structure but with a different position of the phenyl group.
1-(3-Methanesulfonylpyrrolidin-1-yl)-3-phenylbutan-1-one: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness: 1-(3-Methanesulfonylpyrrolidin-1-yl)-3-phenylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity
Properties
IUPAC Name |
1-(3-methylsulfonylpyrrolidin-1-yl)-3-phenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-19(17,18)13-9-10-15(11-13)14(16)8-7-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMVAOHRUWXKLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)CCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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